molecular formula C23H21N3O2 B607588 3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide CAS No. 951654-29-8

3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide

Cat. No. B607588
M. Wt: 371.44
InChI Key: XOUVTIGDGKTSAA-UHFFFAOYSA-N
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Description

The compound “3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide” is a complex organic molecule. It is related to Olmesartan Impurity 5, which is chemically known as 1-(4-(2-Hydroxypropan-2-yl)-2-propyl-1H-imidazol-5-yl)ethan-1-one .


Molecular Structure Analysis

Imidazolones are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . There are two isomers of imidazolones, depending on the placement of the carbonyl: imidazol-2-ones and imidazol-4-ones . The specific structure of the compound is not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Pathways : Research on similar compounds includes studies on their synthesis and chemical characterization. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of related compounds through various condensation reactions and characterizations by IR, 1HNMR, 13C-NMR, and Mass analysis (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological and Pharmacological Studies

  • Inhibitor Potentials and Pharmacokinetics : The compound's close relatives have been investigated for their role as inhibitors in various biological processes. For example, Teffera et al. (2013) discussed a compound's pharmacokinetics, identifying it as a selective inhibitor with potential cancer treatment applications (Teffera et al., 2013).
  • Molecular Docking Studies : Some studies focused on molecular docking, which is crucial for understanding how these compounds interact with biological targets. Sedlák et al. (2008) conducted molecular docking studies to explore the potential biological applications of similar compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).

Application in Disease Treatment and Prevention

  • Cardioprotective Agents : Cheng et al. (2006) discovered compounds related to 3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide that can act as cardioprotective agents, indicating potential applications in heart disease treatment (Cheng et al., 2006).
  • α-Glucosidase Inhibitors : Şenkardeş, Kulabaş, and Kucukguzel (2022) synthesized derivatives with similar structures and assessed their α-glucosidase inhibitory activity, suggesting potential use in diabetes management (Şenkardeş, Kulabaş, & Kucukguzel, 2022).

Advanced Imaging and Diagnostic Applications

  • PET Tracer Development : Liu et al. (2012) worked on developing PET tracers using similar compounds, which could be significant in diagnostic imaging, especially in neurology (Liu et al., 2012).

Material Science and Engineering

properties

IUPAC Name

2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-23(2,28)16-10-11-21-20(13-16)25-14-26(21)17-7-5-6-15(12-17)18-8-3-4-9-19(18)22(24)27/h3-14,28H,1-2H3,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUVTIGDGKTSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
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3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide

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